

5-Aminobenzimidazole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminobenzimidazole

Cat. No.: B183301

[Get Quote](#)

An In-depth Technical Guide to **5-Aminobenzimidazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminobenzimidazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry and materials science. With a molecular formula of $C_7H_7N_3$, this compound consists of a benzene ring fused to an imidazole ring, with an amine group substituted at the 5-position.[1][2][3][4][5] Its structural framework is a key pharmacophore, lending itself to a wide array of biological activities. This document provides a comprehensive overview of the core chemical properties, synthesis protocols, and biological significance of **5-Aminobenzimidazole**, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

5-Aminobenzimidazole is typically a light yellow to brown crystalline powder.[3] Its fundamental properties are summarized below, providing essential data for experimental design and chemical handling.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ N ₃	[1] [2] [3] [4] [5]
Molecular Weight	133.15 g/mol	[1] [3] [4] [5]
IUPAC Name	1H-Benzimidazol-5-amine	[1]
CAS Number	934-22-5	[1] [2] [3]
Melting Point	162 - 167 °C	[3] [5]
Boiling Point	222 °C (at 3.5 mmHg)	[3] [5] [6]
Appearance	Light yellow to brown crystalline powder	[3]

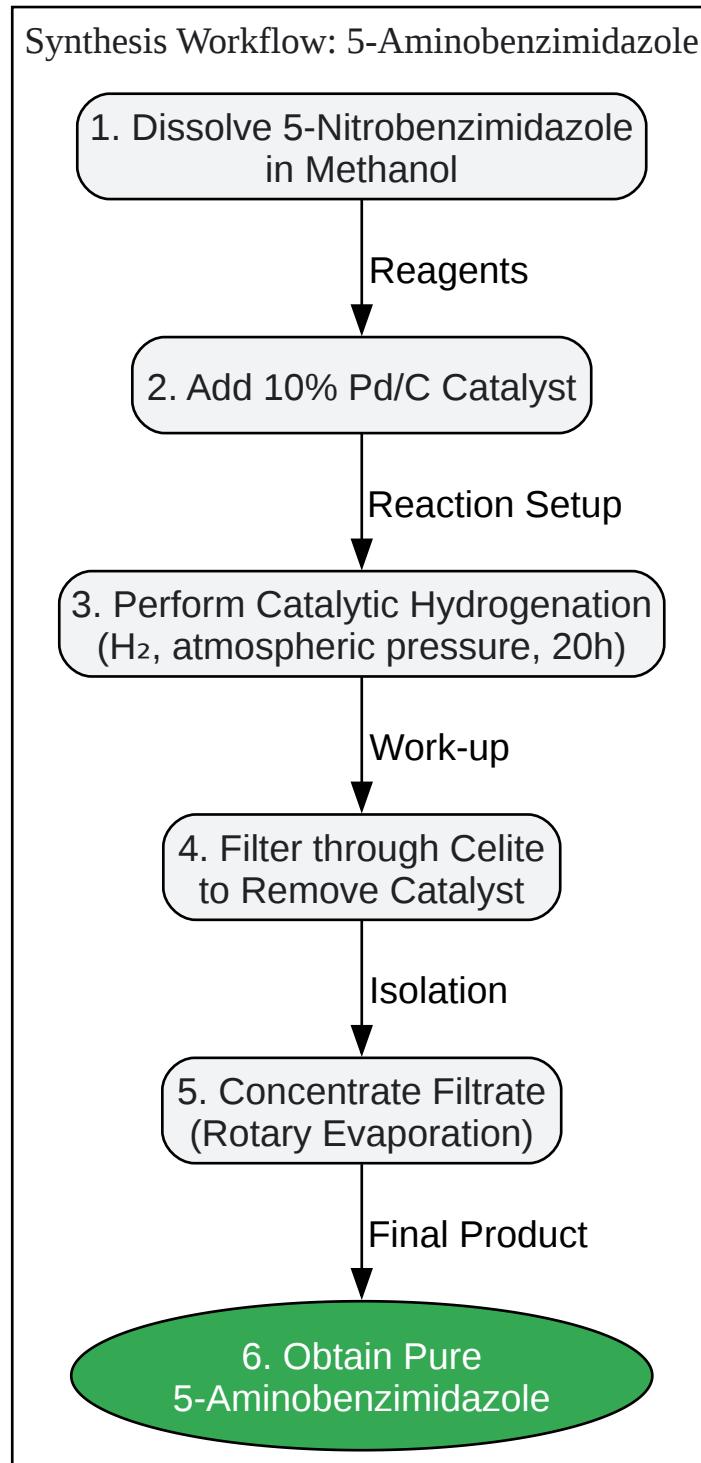
Synthesis of 5-Aminobenzimidazole

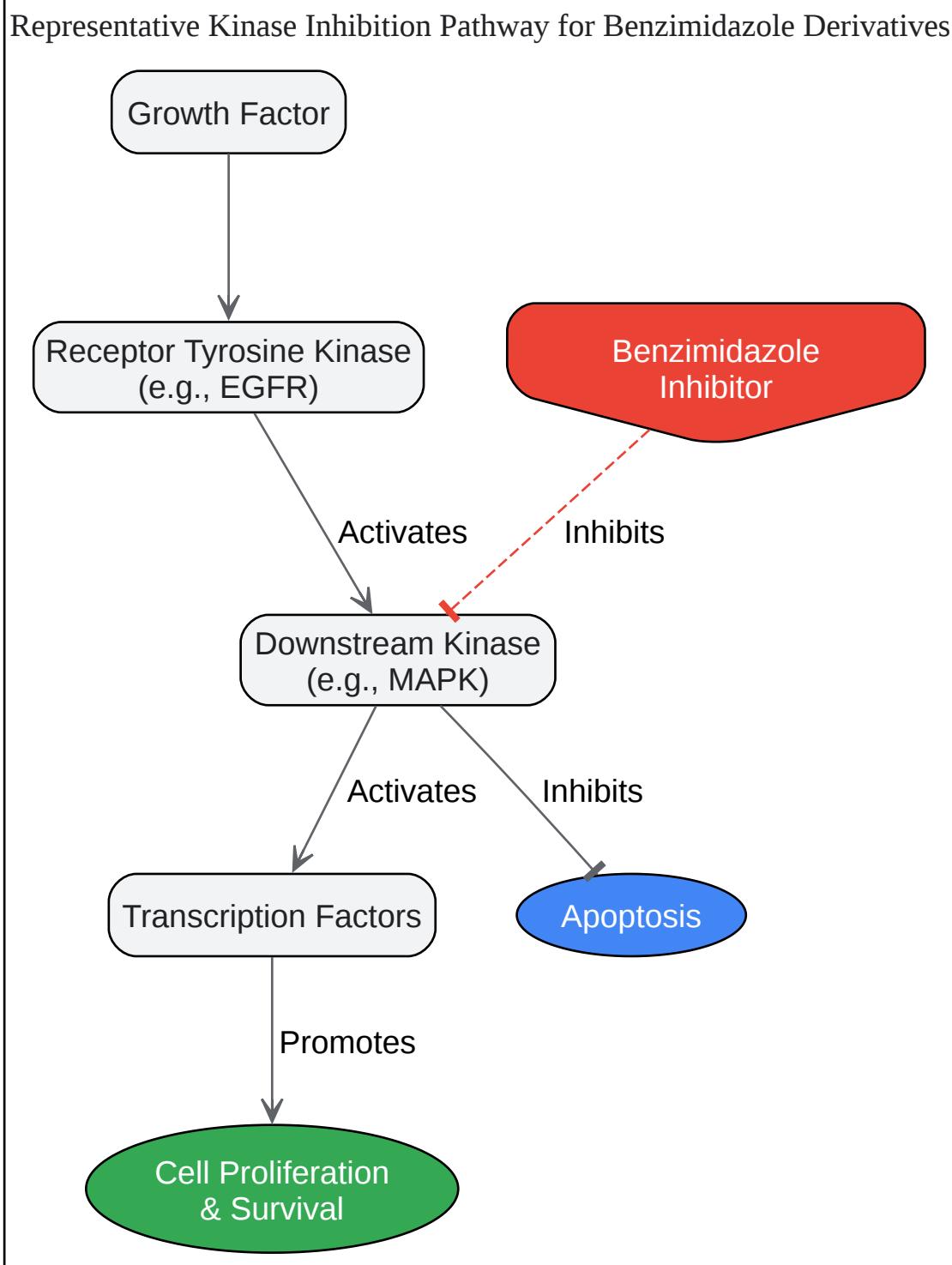
The most common and straightforward synthesis of **5-Aminobenzimidazole** involves the reduction of its nitro precursor, 5-nitrobenzimidazole. Catalytic hydrogenation is a widely employed method due to its high yield and clean reaction profile.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitrobenzimidazole

This protocol outlines the general procedure for the laboratory-scale synthesis of **5-Aminobenzimidazole**.

Objective: To synthesize **5-Aminobenzimidazole** by the reduction of 5-nitrobenzimidazole.


Materials:


- 5-Nitrobenzimidazole
- Methanol (or Ethanol)
- 10% Palladium on Carbon (Pd/C) catalyst
- Hydrogen gas (H₂) source

- Celit® or a similar filtration aid
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve 5-nitrobenzimidazole (10.0 g, 61.3 mmol) in methanol (250 mL) in a suitable hydrogenation vessel.[\[6\]](#)
- **Catalyst Addition:** Carefully add the 10% Pd/C catalyst (0.40 g) to the solution under an inert atmosphere if possible, to prevent premature reaction with atmospheric oxygen.[\[6\]](#)
- **Hydrogenation:** Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically to atmospheric pressure for this reaction) and stir the mixture vigorously.[\[6\]](#)
- **Reaction Monitoring:** The reaction is typically run for 20 hours or until hydrogen uptake ceases, which indicates the completion of the reaction.[\[6\]](#) Progress can be monitored by Thin Layer Chromatography (TLC).
- **Catalyst Removal:** Upon completion, carefully vent the hydrogen from the vessel and purge with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtering the reaction mixture through a pad of Celite.[\[6\]](#) Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
- **Product Isolation:** Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.[\[6\]](#)
- **Drying:** The resulting solid is pure **5-Aminobenzimidazole**, which can be further dried under a vacuum to remove any residual solvent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Aminobenzimidazole | C7H7N3 | CID 13623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 5-Aminobenzimidazole | 934-22-5 [chemicalbook.com]
- To cite this document: BenchChem. [5-Aminobenzimidazole molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183301#5-aminobenzimidazole-molecular-weight-and-formula\]](https://www.benchchem.com/product/b183301#5-aminobenzimidazole-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com